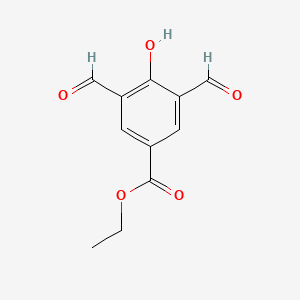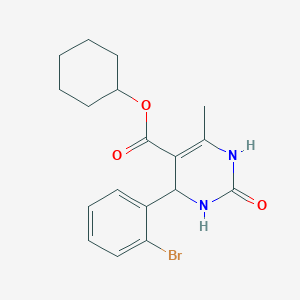![molecular formula C20H26N4O4 B4972385 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline](/img/structure/B4972385.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline, also known as DPA-714, is a small molecule that has gained significant attention in the field of molecular imaging and pharmacology. It is a selective ligand for the translocator protein (TSPO), which is found in high concentrations in the mitochondria of immune cells and glial cells in the brain. DPA-714 has been used to investigate the role of TSPO in various biological processes and diseases, including neuroinflammation, neurodegeneration, and cancer.
作用機序
TSPO is a transmembrane protein that is involved in the transport of cholesterol across the mitochondrial membrane and the regulation of mitochondrial function. TSPO is highly expressed in immune cells and glial cells in the brain, where it plays a role in the regulation of neuroinflammation and neurodegeneration. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline binds selectively to TSPO, which allows for the visualization of TSPO expression and activity in vivo.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of immune cells and glial cells in the brain, which can have both beneficial and detrimental effects depending on the context. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells, which can help to alleviate neuroinflammation. However, prolonged activation of TSPO by this compound can lead to the production of reactive oxygen species and the activation of apoptotic pathways, which can contribute to neurodegeneration.
実験室実験の利点と制限
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline has several advantages for use in lab experiments. It is a highly selective ligand for TSPO, which allows for the specific visualization of TSPO expression and activity in vivo. This compound has a high binding affinity for TSPO, which allows for the detection of low levels of TSPO expression. However, this compound has some limitations, including its relatively short half-life and the potential for off-target effects due to the expression of TSPO in non-target tissues.
将来の方向性
There are several future directions for the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline in molecular imaging and pharmacology. One area of research is the development of new TSPO ligands with improved binding affinity and selectivity. Another area of research is the investigation of the role of TSPO in various diseases, including neurodegenerative diseases and cancer. Additionally, the use of this compound in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may provide additional insights into the role of TSPO in biological processes and diseases.
合成法
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline involves several steps, including the reaction of 3,4-dimethoxyphenylacetonitrile with ethylmagnesium bromide to form 2-(3,4-dimethoxyphenyl)ethylmagnesium bromide. This is followed by the reaction of the resulting compound with 2-nitro-5-(1-piperazinyl)aniline in the presence of a palladium catalyst to yield this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
科学的研究の応用
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline has been used extensively in molecular imaging studies to visualize the distribution and activity of TSPO in various tissues and organs. Positron emission tomography (PET) and single-photon emission computed tomography (SPECT) are commonly used imaging modalities to detect the binding of this compound to TSPO in vivo. These imaging techniques have been used to investigate the role of TSPO in neuroinflammation, neurodegeneration, and cancer.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-piperazin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-27-19-6-3-15(13-20(19)28-2)7-8-22-17-14-16(4-5-18(17)24(25)26)23-11-9-21-10-12-23/h3-6,13-14,21-22H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPQQLNNZBRUCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4972305.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-2,2-diphenylacetamide](/img/structure/B4972306.png)

![1-{2-[3-(4-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B4972322.png)
![4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B4972326.png)
![6-tert-butyl-2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4972334.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methoxy-2-furamide](/img/structure/B4972343.png)


![3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4972364.png)
![2-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4972375.png)
![5-methyl-4-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]thieno[2,3-d]pyrimidine](/img/structure/B4972390.png)
![1-ethoxy-3-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B4972394.png)